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molecular formula C17H12O3 B8695538 3,4-Diphenyl-2-furoic acid CAS No. 54607-64-6

3,4-Diphenyl-2-furoic acid

Cat. No. B8695538
M. Wt: 264.27 g/mol
InChI Key: KJVPADBZCZKNMP-UHFFFAOYSA-N
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Patent
US07514452B2

Procedure details

Methyl 3,4-diphenyl-2-furancarboxylate (10.00 g) and sodium hydroxide (1.73 g) in a mixed solution of ethanol (20 ml) and water (20 ml) were heated at reflux for 3 hours while stirring. After evaporating the solvent under reduced pressure, 1 M hydrochloric acid was added, and the thus-precipitated crystals were filtered, thereby giving 5.20 g of the desired compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:10][O:9][C:8]=2[C:18]([O:20]C)=[O:19])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].C(O)C>O>[C:1]1([C:7]2[C:11]([C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=3)=[CH:10][O:9][C:8]=2[C:18]([OH:20])=[O:19])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(OC=C1C1=CC=CC=C1)C(=O)OC
Name
Quantity
1.73 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent under reduced pressure, 1 M hydrochloric acid
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the thus-precipitated crystals were filtered

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(OC=C1C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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